Cas no 58332-02-8 (Methyl 2-cyano-4,6-dichlorobenzoate)

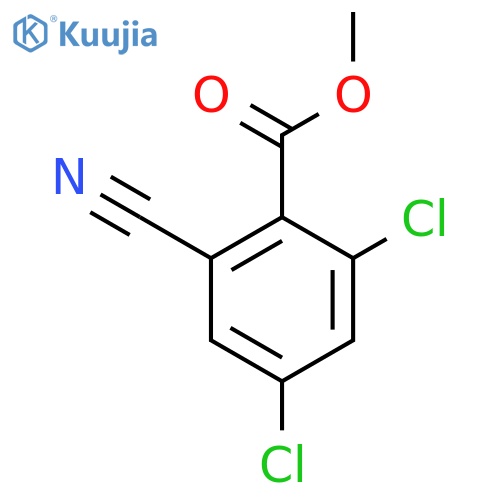

58332-02-8 structure

商品名:Methyl 2-cyano-4,6-dichlorobenzoate

CAS番号:58332-02-8

MF:C9H5Cl2NO2

メガワット:230.047500371933

CID:4949800

Methyl 2-cyano-4,6-dichlorobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-4,6-dichlorobenzoate

-

- インチ: 1S/C9H5Cl2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3

- InChIKey: ONJGPNXMNVXAOA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(C#N)=C1C(=O)OC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.1

Methyl 2-cyano-4,6-dichlorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015115-1g |

Methyl 2-cyano-4,6-dichlorobenzoate |

58332-02-8 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| Alichem | A015015115-250mg |

Methyl 2-cyano-4,6-dichlorobenzoate |

58332-02-8 | 97% | 250mg |

$480.00 | 2023-09-01 | |

| Alichem | A015015115-500mg |

Methyl 2-cyano-4,6-dichlorobenzoate |

58332-02-8 | 97% | 500mg |

$855.75 | 2023-09-01 |

Methyl 2-cyano-4,6-dichlorobenzoate 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

58332-02-8 (Methyl 2-cyano-4,6-dichlorobenzoate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 307-59-5(perfluorododecane)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量